molecular formula C15H13FO3 B6365052 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1183432-52-1

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6365052
CAS RN: 1183432-52-1
M. Wt: 260.26 g/mol
InChI Key: GKVDYEACKFACKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid (FMMB) is an organic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a neurotransmitter, an anti-inflammatory agent, and a therapeutic agent. FMMB has also been studied for its potential to interact with other compounds and molecules to produce various effects.

Scientific Research Applications

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its potential to act as a neurotransmitter, an anti-inflammatory agent, and a therapeutic agent. It has been studied for its potential to interact with other compounds and molecules to produce various effects. It has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% are not yet fully understood. However, it is believed that 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to increased levels of acetylcholine in the brain, which may have a range of effects on behavior and cognition. Additionally, 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This could potentially lead to reduced inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, meaning that it is not easily degraded or broken down by environmental factors. Furthermore, 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its potential to interact with other compounds and molecules to produce various effects, making it a useful tool for laboratory experiments.
One of the limitations of using 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, there is limited information available regarding the biochemical and physiological effects of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%, making it difficult to determine the potential applications of the compound.

Future Directions

There are a number of potential future directions for 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% research. One potential direction is to further investigate the biochemical and physiological effects of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%, in order to better understand its potential applications. Additionally, further research could be conducted on the mechanism of action of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%, in order to better understand how it interacts with other compounds and molecules. Finally, further research could be conducted on the potential uses of 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in therapeutic and medicinal applications, in order to determine its potential as a therapeutic agent.

Synthesis Methods

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Friedel-Crafts acylation reaction, and the Williamson ether synthesis reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing 4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%, as it is a simple and efficient way to produce the compound. The reaction requires the use of a base, such as sodium hydroxide, and a carbonyl compound, such as 4-methoxy-3-methylphenyl acetaldehyde. The reaction is typically carried out in an aqueous solution.

properties

IUPAC Name

4-fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(3-6-14(9)19-2)13-8-11(16)4-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDYEACKFACKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681281
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid

CAS RN

1183432-52-1
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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